
1,2-Bis(2-chloroacetamido)diamantane
Overview
Description
This compound has garnered significant attention due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 1,2-Bis(2-chloroacetamido)diamantane typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, where carbocation or radical intermediates are used to achieve the desired substitution . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Bis(2-chloroacetamido)diamantane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Reduction reactions often involve the use of reducing agents like borane-tetrahydrofuran (BH3·THF).
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Scientific Research Applications
1,2-Bis(2-chloroacetamido)diamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts
Mechanism of Action
The mechanism by which 1,2-Bis(2-chloroacetamido)diamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s rigid polycyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1,2-Bis(2-chloroacetamido)diamantane can be compared to other similar compounds, such as:
Adamantane: The parent compound, known for its antiviral properties.
2-Azaadamantane: A nitrogen-substituted adamantane derivative with potential pharmaceutical applications.
Diamantane: A higher-order diamondoid with unique structural properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other adamantane derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O2/c19-7-15(23)21-17-5-9-1-11-12-2-10(4-13(11)17)6-18(17,14(12)3-9)22-16(24)8-20/h9-14H,1-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUVTUXSYLZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
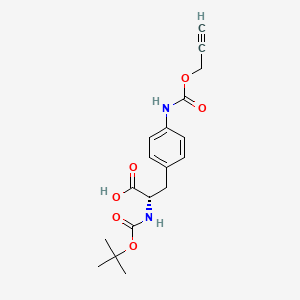
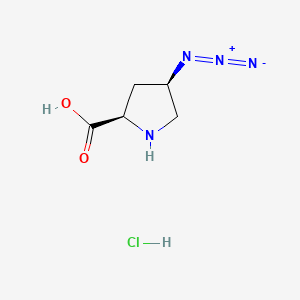
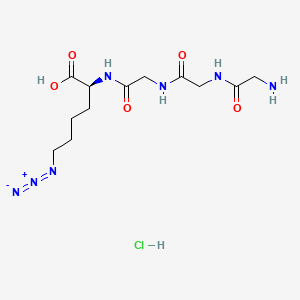
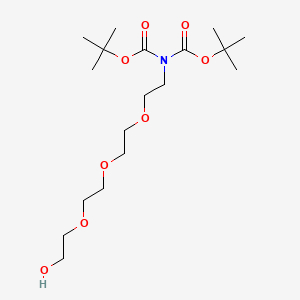
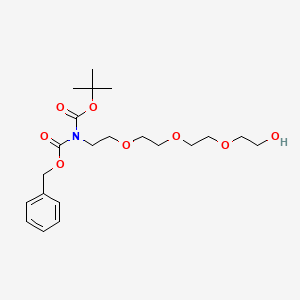
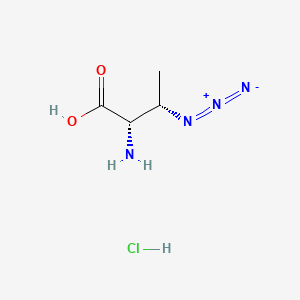
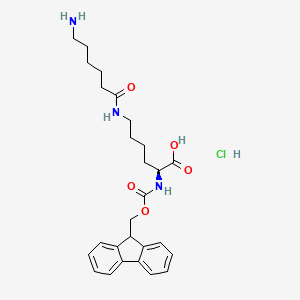
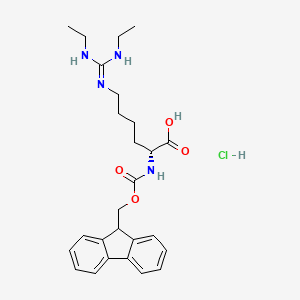
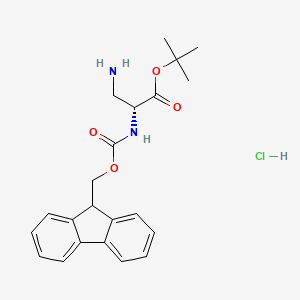
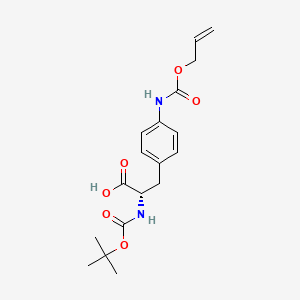
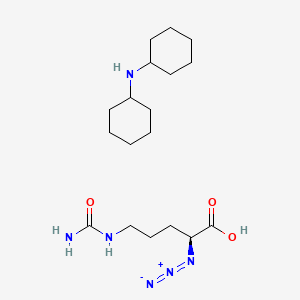
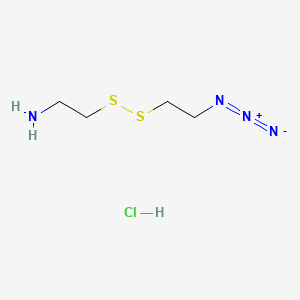
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
